molecular formula C18H17NO2S2 B2448175 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide CAS No. 2034501-95-4

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide

Cat. No.: B2448175
CAS No.: 2034501-95-4
M. Wt: 343.46
InChI Key: JKOKKKSCPZLATN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. This compound features a benzamide core, a scaffold recognized for its diverse biological activities . Benzamide derivatives have been extensively investigated as inhibitors for various biological targets; for instance, some are known as potent inhibitors of the P2X7 receptor, a key player in inflammatory pathways , while others have been developed as inhibitors of histone deacetylase (HDAC), an important target in oncology research . The integration of two thiophene rings, a privileged structure in material science and pharmaceutical development , enhances the molecular complexity and potential for π-π interactions. The presence of a central hydroxy group can facilitate hydrogen bonding, which may influence the compound's solubility and its binding affinity to biological macromolecules. Researchers can utilize this compound as a building block for synthesizing more complex structures or as a lead compound for investigating new therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-13-5-2-6-14(11-13)17(20)19-12-18(21,15-7-3-9-22-15)16-8-4-10-23-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOKKKSCPZLATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the synthesis of 2-hydroxy-2,2-di(thiophen-2-yl)ethanol. This can be achieved through the reaction of thiophene with ethylene oxide in the presence of a catalyst.

    Amidation Reaction: The hydroxyethyl intermediate is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene rings may participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Similar structure but with an ester group instead of a benzamide moiety.

    N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide: Contains a phenylbutanamide group instead of a methylbenzamide group.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide is unique due to the presence of both thiophene rings and a benzamide moiety, which confer distinct chemical and biological properties. Its structural features enable diverse applications and interactions that are not observed in similar compounds.

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide is a novel compound characterized by its unique structural features, including a benzamide moiety and two thiophene rings. This compound has garnered attention in biological research due to its potential pharmacological properties. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C15_{15}H15_{15}N\O2_{2}S2_{2}
  • Molecular Weight : Approximately 299.42 g/mol

The presence of the thiophene rings contributes to the compound's electronic properties, making it suitable for various biological applications.

The exact mechanism of action for this compound remains largely unexplored. However, thiophene derivatives are known to exhibit a range of biological effects, including:

  • Anticancer Activity : Thiophene derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers.
  • Antimicrobial Properties : Research indicates potential effectiveness against various microbial strains.

Target Pathways

While specific targets for this compound are not clearly defined, related thiophene compounds have been associated with several biochemical pathways:

  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs).
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inflammatory Pathways : Modulation of cytokine production.

Anticancer Activity

A study investigating the anticancer properties of thiophene derivatives highlighted their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50_{50} values ranging from 10 to 30 µM .

Anti-inflammatory Effects

Research has shown that thiophene-based compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

A comparative study on various thiophene derivatives indicated that certain compounds possess notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 50 µg/mL .

Summary of Biological Activities

Activity Type Effectiveness Notes
AnticancerIC50_{50}: 10 - 30 µMEffective against multiple cancer types
Anti-inflammatorySignificant reductionLowers TNF-alpha and IL-6 levels
AntimicrobialMIC: 50 µg/mLActive against both Gram-positive and negative bacteria

Q & A

Q. What are the key synthetic routes for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-methylbenzamide?

The synthesis typically involves multi-step reactions starting with the formation of the benzamide core. A common approach includes:

  • Reacting 3-methylbenzoyl chloride with a di(thiophen-2-yl)ethanolamine derivative under basic conditions (e.g., using DMF as a solvent and NaH as a base).
  • Thiophene groups are introduced via nucleophilic substitution or alkylation, requiring precise temperature control (0–25°C) to avoid side reactions .
  • Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR (1H and 13C): Critical for confirming the benzamide backbone and substituent environments. Proton signals near δ 7.0–8.0 ppm indicate aromatic protons, while hydroxy and thiophene protons appear at δ 2.5–5.0 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for detecting trace impurities .
  • FT-IR: Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) functional groups .

Q. How does solubility influence its application in pharmacological assays?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. This necessitates:

  • Use of co-solvents (e.g., 10% DMSO in saline) for in vitro assays.
  • Pre-formulation studies to assess stability in buffer systems (pH 4–9) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict its electronic structure?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:

  • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge-transfer properties .
  • Simulate infrared and UV-Vis spectra for comparison with experimental data, resolving ambiguities in tautomeric forms .
  • Optimize molecular geometry to identify steric clashes or intramolecular hydrogen bonding (e.g., hydroxy-thiophene interactions) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative Assays: Use standardized enzyme inhibition protocols (e.g., urease assays at pH 7.4 with jack bean urease) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing thiophene with furan) to isolate key pharmacophores .
  • Dose-Response Curves: Validate activity thresholds using IC50 values across multiple cell lines .

Q. What experimental design considerations optimize synthesis yield?

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to introduce thiophene groups efficiently .
  • Solvent Effects: Use high-boiling solvents (e.g., toluene) for reflux conditions to enhance reaction completion while avoiding decomposition .
  • In-line Monitoring: Employ TLC or HPLC at critical steps (e.g., after alkylation) to terminate reactions at optimal conversion .

Q. How do thiophene substituents affect reactivity and intermolecular interactions?

  • Electronic Effects: Thiophene’s electron-rich π-system enhances charge-transfer interactions, influencing binding to biological targets (e.g., enzyme active sites) .
  • Steric Hindrance: Di(thiophen-2-yl) groups may restrict rotational freedom, stabilizing specific conformations in crystal lattices .
  • Hydrogen Bonding: The hydroxy group forms intramolecular H-bonds with thiophene sulfur, altering solubility and crystallization behavior .

Q. How can crystallographic data (e.g., via SHELX) elucidate molecular conformation?

  • Single-Crystal X-ray Diffraction: Resolves absolute configuration and bond angles, critical for validating DFT-optimized structures .
  • Packing Analysis: Identifies π-π stacking between thiophene rings and hydrogen-bonding networks, explaining solubility trends .
  • Twinned Data Refinement: SHELXL’s twin refinement tools handle challenging crystallographic data (e.g., pseudo-merohedral twinning) .

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